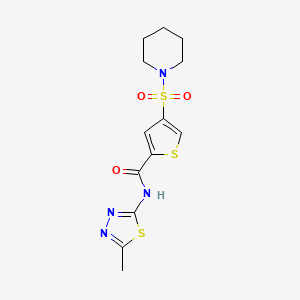![molecular formula C21H21FN4O B5520454 2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)
2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine is a useful research compound. Its molecular formula is C21H21FN4O and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.16993947 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence and Photophysical Properties
Fluorescence Switching and pH Sensitivity : Imidazo[1,5-a]pyridinium ions, related to the chemical structure , are identified as highly emissive and water-soluble fluorophores. Modifications in their structure, such as those found in 2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine, can profoundly impact their emission properties, including fluorescence turn-on or ratiometric response to pH change (Hutt et al., 2012).
Photophysical Investigation in Liposome Models : Imidazo[1,5-a]pyridine-based fluorophores, similar to the compound , have been studied as potential cell membrane probes. Their compact shape and photophysical properties make them suitable candidates for monitoring membrane dynamics, hydration, and fluidity, which is crucial for understanding cellular health and biochemical pathways (Renno et al., 2022).
Organic Fluorophore Properties
Fluorescent Organic Compounds : Derivatives of imidazo[1,2-a]pyridine, related to the compound of interest, have been synthesized to explore novel fluorescent organic compounds. These compounds have shown thermally stable properties and varying degrees of fluorescence in different solvents, indicating potential applications in optoelectronics and sensors (Tomoda et al., 1999).
Fluorescent pH Sensor with AIE and ICT Characteristics : A heteroatom-containing organic fluorophore, similar to the compound , demonstrated properties like aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making it a strong emitter and suitable for use as a fluorescent pH sensor in both solution and solid states (Yang et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
[6-(3-fluorophenyl)pyridin-3-yl]-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-25-11-9-23-20(25)17-5-3-10-26(14-17)21(27)16-7-8-19(24-13-16)15-4-2-6-18(22)12-15/h2,4,6-9,11-13,17H,3,5,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGQVRLGMXSYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCN(C2)C(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)
![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)
![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)
![4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5520405.png)
![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)
![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)
![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5520443.png)

![1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)

